molecular formula C8H11NO4S B11724204 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate

Cat. No.: B11724204
M. Wt: 217.24 g/mol
InChI Key: KLMJCPVACFOOCU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate is a chemical compound with a unique structure that includes an isothiocyanate group attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate typically involves the reaction of a suitable precursor with an isothiocyanate reagent. One common method is the esterification of 2-isothiocyanatopentanedioic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential therapeutic effects, including the inhibition of enzyme activity and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl (2S)-2-hydroxypentanedioate: Similar backbone but with a hydroxyl group instead of an isothiocyanate group.

    1,5-Dimethyl (2S)-2-aminopentanedioate: Contains an amino group instead of an isothiocyanate group.

Uniqueness

1,5-Dimethyl (2S)-2-isothiocyanatopentanedioate is unique due to its isothiocyanate group, which imparts distinct reactivity and potential applications compared to its hydroxyl and amino analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

dimethyl (2S)-2-isothiocyanatopentanedioate

InChI

InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

KLMJCPVACFOOCU-LURJTMIESA-N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)N=C=S

Canonical SMILES

COC(=O)CCC(C(=O)OC)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.